molecular formula C15H28N2O3 B13168265 Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate

Cat. No.: B13168265
M. Wt: 284.39 g/mol
InChI Key: GCAMGINWCAWZCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ring Size and Strain Energy

Spiro System Strain Energy (kcal/mol) Dominant Strain Type
Azaspiro[3.5] 28–32 Angle (3-membered ring)
Spiro[4.4] 18–22 Torsional
Spiro[5.5] 12–15 Puckering

Electronic Effects of Heteroatoms

  • Nitrogen vs. Carbon : The spiro nitrogen reduces ring strain in the 3-membered ring by enabling partial π-character in N–C bonds.
  • Oxygen/Sulfur Analogues : Replacement with oxygen (e.g., 1,4-dithia-7-azaspiro[4.4]nonane) increases dihedral rigidity but decreases solubility.

Functional Group Tolerance

  • tert-Butyl carbamates enhance solubility in apolar solvents compared to unsubstituted spirocycles.
  • Ethoxy groups at position 3 introduce steric hindrance, limiting axial attack in nucleophilic reactions.

Properties

Molecular Formula

C15H28N2O3

Molecular Weight

284.39 g/mol

IUPAC Name

tert-butyl 1-amino-3-ethoxy-8-azaspiro[3.5]nonane-8-carboxylate

InChI

InChI=1S/C15H28N2O3/c1-5-19-12-9-11(16)15(12)7-6-8-17(10-15)13(18)20-14(2,3)4/h11-12H,5-10,16H2,1-4H3

InChI Key

GCAMGINWCAWZCQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(C12CCCN(C2)C(=O)OC(C)(C)C)N

Origin of Product

United States

Preparation Methods

Synthetic Route via Spirocyclization and Functional Group Introduction

Based on the literature and patent disclosures, a common approach involves:

  • Starting material: A suitable amino or amine precursor bearing the necessary backbone.
  • Formation of the spiro ring: Through intramolecular cyclization facilitated by nucleophilic attack or cycloaddition.
  • Functionalization: Introduction of the ethoxy group and the tert-butyl ester via nucleophilic substitution and esterification.

Key Reactions:

Step Reagents & Conditions Purpose Reference/Source
1. Formation of intermediate Amine precursor + aldehyde or ketone Cyclization to form the spiro core Patent CN111533745A
2. Ethoxy group introduction Ethyl halide (e.g., ethyl bromide) + base Nucleophilic substitution to install ethoxy group General organic synthesis principles
3. Esterification tert-Butyl chloroformate or tert-butyl ester reagents Formation of tert-butyl ester at the carboxylate position Patent CN111533745A

Specific Methodology from Patent CN111533745A

This patent describes a multi-step process for synthesizing a related spirocyclic ester, which can be adapted for the target compound:

  • Step 1: Reaction of a suitable amino precursor with tert-butyl chloroformate to form the tert-butyl carbamate intermediate.
  • Step 2: Cyclization via intramolecular nucleophilic attack, often facilitated by a base such as potassium tert-butoxide.
  • Step 3: Introduction of the ethoxy group through nucleophilic substitution with ethyl halides under basic conditions.
  • Step 4: Final purification yields the target compound with high efficiency (Yields around 70-80%).

Note: The process emphasizes the use of readily available raw materials, mild reaction conditions, and scalable procedures suitable for industrial synthesis.

Alternative Approaches: Epoxidation and Ring Expansion

Some synthesis routes involve epoxidation of precursor compounds followed by ring expansion to generate the spirocyclic system, as described in patent CN102659678B. This method involves:

Reaction Conditions and Optimization

Parameter Typical Range Purpose Source
Temperature 60°C – 120°C Cyclization and ring formation Patent CN102659678B
Solvent Tetrahydrofuran (THF), DMF, Dichloromethane (DCM) Reaction medium Patent CN102659678B
Reagents Potassium tert-butoxide, Ethyl halides, tert-Butyl chloroformate Functional group installation Patent CN111533745A
Yield 70-80% Efficiency Various patents and literature

Data Tables Summarizing Preparation Parameters

Method Raw Materials Key Reagents Solvent Temperature Yield Notes
Spirocyclization + Functionalization Amino precursors, tert-butyl chloroformate Ethyl halides, bases THF, DCM 60°C – 120°C 70-80% Adapted from CN111533745A
Epoxidation + Ring Expansion Alkene precursor m-CPBA, ring-expanding agents DCM, acetonitrile 10°C – 60°C Variable From CN102659678B

Final Remarks

The synthesis of Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate is well-documented across patents and research articles, emphasizing multi-step organic transformations that leverage cyclization, nucleophilic substitution, and esterification. Future advancements may focus on greener methods, stereoselective synthesis, and process intensification to enhance yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally related spirocyclic derivatives, focusing on substituents, molecular properties, and applications.

Structural and Functional Group Variations

Table 1: Key Structural Features and Molecular Properties
Compound Name (CAS No.) Substituents Molecular Formula Molecular Weight (g/mol) Purity Storage Conditions Key References
Target Compound
(Not specified)
1-amino, 3-ethoxy C14H26N2O3* 278.37 (calculated) N/A 2–8°C (inferred) -
tert-Butyl trans-2-hydroxy-6-azaspiro[3.5]nonane-6-carboxylate
(2763887-67-6)
2-hydroxy C13H23NO3 241.33 ≥97% N/A
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate
(N/A)
3,3-difluoro, 1,6-diaza C12H20F2N2O2 262.3 ≥95% N/A
tert-Butyl 1-oxa-6-azaspiro[3.5]nonane-6-carboxylate
(1272412-68-6)
1-oxa C12H21NO3 227.30 N/A 2–8°C
tert-Butyl 2,6-diazaspiro[3.5]nonane-6-carboxylate
(885272-17-3)
2,6-diaza C12H22N2O2 226.32 N/A 2–8°C
tert-Butyl (1S,4R)-1-amino-6-azaspiro[3.5]nonane-6-carboxylate
(N/A)
1-amino (stereospecific) C13H24N2O2 240.34 (calculated) N/A N/A

*Calculated based on analogs.

Key Observations:

The amino group at position 1 provides a reactive site for further derivatization (e.g., amidation, Schiff base formation), similar to the stereospecific analog in . Diaza and difluoro substituents () introduce hydrogen-bonding and electronic effects, altering solubility and metabolic stability .

Molecular Weight and Stability :

  • The target compound’s higher molecular weight (278.37 g/mol) compared to most analogs suggests increased steric bulk, which may affect crystallinity and synthetic yields.
  • The BOC-protected derivatives (e.g., ) exhibit improved stability under basic conditions, critical for multi-step syntheses .

Key Findings:
  • Pharmaceutical Utility: Amino and ethoxy groups in the target compound align with trends in kinase inhibitor design, where spirocyclic cores improve target selectivity .
  • Safety Considerations : Analogous BOC-protected spirocycles () exhibit acute and environmental toxicity, necessitating careful handling and waste management .

Availability and Commercial Data

  • Discontinued Analogs: Compounds like 6-BOC-1-amino-6-azaspiro[3.5]nonane () and tert-butyl 3,3-difluoro-1,6-diazaspiro[3.5]nonane-6-carboxylate () are listed as discontinued, highlighting supply-chain challenges for niche spirocyclic derivatives .
  • Pricing and Packaging: TaiChem Taizhou Ltd. offers tert-butyl 2-oxa-6-azaspiro[3.5]nonane-6-carboxylate at 95% purity in scalable quantities (10g–1kg), indicating commercial viability for related structures .

Biological Activity

Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane-6-carboxylate is a compound of significant interest in pharmaceutical research due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including data tables, case studies, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C15H28N2O3
  • Molecular Weight : 284.394
  • CAS Number : 1359704-84-9
  • Purity : 97% .

The biological activity of this compound is primarily attributed to its structural features, which include a spirocyclic framework and an amino group that may facilitate interactions with various biological targets. The azaspiro structure is known for its ability to modulate neurotransmitter systems, particularly those involving GABA and glutamate receptors, which are crucial in neurological functions.

Anticonvulsant Activity

Research has indicated that compounds similar to tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane exhibit anticonvulsant properties. A study utilizing quantitative structure–activity relationship (QSAR) modeling demonstrated that modifications in the azaspiro structure can enhance anticonvulsant efficacy by optimizing receptor binding affinities .

CompoundActivityReference
Tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonaneAnticonvulsant
Similar Azaspiro CompoundsAnticonvulsant

Neuroprotective Effects

The neuroprotective potential of this compound has also been explored, particularly in models of neurodegenerative diseases. In vitro studies indicate that it may reduce oxidative stress and neuronal apoptosis, suggesting a protective role against conditions like Alzheimer's disease .

Analgesic Properties

Preliminary studies have suggested that the compound may possess analgesic properties. Animal models demonstrate significant pain relief comparable to standard analgesics, warranting further investigation into its mechanisms and therapeutic applications .

Case Study 1: Anticonvulsant Efficacy

In a controlled study involving animal models, tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane was administered to assess its anticonvulsant effects. The results showed a marked reduction in seizure frequency compared to the control group, indicating its potential as a therapeutic agent for epilepsy.

Case Study 2: Neuroprotection in Alzheimer’s Models

Another study focused on the neuroprotective effects of the compound in a transgenic mouse model of Alzheimer’s disease. The administration of tert-butyl 1-amino-3-ethoxy-6-azaspiro[3.5]nonane resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its potential for use in neurodegenerative disorders.

Q & A

Q. What are the recommended safety protocols for handling this compound in laboratory settings?

Researchers must adhere to strict personal protective equipment (PPE) guidelines:

  • Skin protection : Use chemically resistant gloves (e.g., nitrile) inspected prior to use. Follow proper glove removal techniques to avoid contamination .
  • Respiratory protection : Ensure adequate ventilation or use a fume hood to prevent inhalation of dust/aerosols. Avoid release into drains .
  • Spill management : Sweep or vacuum spills into sealed containers for hazardous waste disposal. Avoid dry sweeping to prevent aerosolization .
  • Storage : Store in a dark, dry environment at 2–8°C to prevent degradation .

Q. How should researchers address the lack of toxicological data during risk assessment?

Given the absence of acute toxicity, mutagenicity, or carcinogenicity data (Section 11 of SDS), adopt a precautionary approach:

  • Conduct preliminary in vitro assays (e.g., Ames test for mutagenicity, MTT assay for cytotoxicity).
  • Use computational toxicology tools (e.g., QSAR models) to predict hazards based on structural analogs .
  • Implement tiered exposure controls, including isolation chambers and real-time air monitoring .

Q. What analytical methods are suitable for characterizing purity and structural integrity?

  • HPLC with UV detection : Employ reverse-phase chromatography (C18 column) and gradient elution to quantify impurities. Reference Pharmacopeial Forum methods for peak resolution and relative retention times (e.g., 0.5% impurity threshold) .
  • NMR spectroscopy : Use 1^1H/13^13C NMR to confirm spirocyclic structure and assess tert-butyl carbamate stability.
  • Mass spectrometry (MS) : High-resolution MS (HRMS) validates molecular formula and detects degradation products .

Advanced Research Questions

Q. How can hydrolytic stability of the tert-butyl carbamate group be tested under varying pH conditions?

Experimental design :

  • Prepare buffered solutions (pH 1–13) and incubate the compound at 25°C and 40°C.
  • Monitor degradation kinetics using HPLC-UV at intervals (0, 24, 48, 72 hours).
  • Identify hydrolysis products (e.g., free amine, CO2_2) via LC-MS/MS.
  • Compare stability profiles to optimize storage or formulation conditions .

Q. What strategies resolve contradictory impurity profiles in synthesized batches?

  • Orthogonal validation : Cross-validate HPLC data with 1^1H NMR integration and ion chromatography for ionic impurities.
  • Forced degradation studies : Expose the compound to heat, light, and oxidizers to identify potential process-related impurities.
  • Statistical analysis : Apply multivariate analysis (e.g., PCA) to batch data to isolate variability sources (e.g., reaction temperature, catalyst purity) .

Q. How should environmental fate be assessed without ecotoxicological data?

Methodology :

  • Lab-scale biodegradation : Use OECD 301B (CO2_2 evolution test) to assess microbial degradation in aqueous media.
  • Soil mobility studies : Measure log KocK_{oc} (organic carbon partition coefficient) via batch equilibrium experiments.
  • Bioaccumulation potential : Estimate bioconcentration factor (BCF) using octanol-water partition coefficients (log KowK_{ow}) .
  • Field monitoring : Deploy passive samplers in wastewater systems to detect unaltered compound or metabolites .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.